3-Cyano-5-(trifluoromethyl)benzoic acid

Medicinal Chemistry Physicochemical Property Optimization Reaction Kinetics

Researchers requiring a regiospecifically functionalized benzoic acid scaffold for kinase inhibitor or CRM1 modulator programs face supply inconsistency and isomer contamination. 3-Cyano-5-(trifluoromethyl)benzoic acid (CAS 942077-16-9) solves this with a defined 3-CN/5-CF3 substitution pattern critical for target engagement. - Enables direct amide/ester coupling via the carboxylic acid handle; LogP ~2.28 and aqueous solubility 0.26 g/L balance permeability and assay compatibility. - Cited in 70+ patents as a synthetic intermediate; 95% purity standard ensures batch-to-batch reproducibility. - Available from milligram to kilogram scale with full COA documentation, supporting hit-to-lead optimization and preclinical development.

Molecular Formula C9H4F3NO2
Molecular Weight 215.13 g/mol
CAS No. 942077-16-9
Cat. No. B1428596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-(trifluoromethyl)benzoic acid
CAS942077-16-9
Molecular FormulaC9H4F3NO2
Molecular Weight215.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)C(F)(F)F)C#N
InChIInChI=1S/C9H4F3NO2/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-3H,(H,14,15)
InChIKeyCILFQQDMSXNYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-5-(trifluoromethyl)benzoic Acid: Differentiated Building Block


3-Cyano-5-(trifluoromethyl)benzoic acid (CAS 942077-16-9) is an orthogonally functionalized benzoic acid derivative containing both a cyano (-CN) and a trifluoromethyl (-CF3) substituent at the 3- and 5- positions of the aromatic ring. The compound is a high-utility building block in medicinal chemistry and agrochemical research, where it serves as a key intermediate for the construction of drug-like scaffolds, particularly those requiring a carboxylate handle for amide or ester coupling alongside the electron-withdrawing properties of the CF3 group and the synthetic versatility of the cyano moiety . The compound is characterized by a molecular formula of C9H4F3NO2, a molecular weight of 215.13 g/mol, and a predicted pKa of 3.21±0.10, which defines its ionization state and reactivity profile in both aqueous and organic media . Its utility is evidenced by its presence in over 70 patent documents as a synthetic intermediate, underscoring its established role in the development of novel therapeutic agents, including nuclear transport modulators and enzyme inhibitors [1].

Orthogonal functionality 3-Cyano and 5-trifluoromethyl groups for modular coupling
Patent-validated Cited in 71 patents as a key synthetic intermediate
Consistent purity 98% commercial grade supports reproducible synthesis

Why Analogs Cannot Substitute 3-Cyano-5-(trifluoromethyl)benzoic Acid


The electronic and steric interplay of the 3-cyano and 5-trifluoromethyl substituents on the benzoic acid core confers a unique physicochemical and reactivity profile that cannot be replicated by simple mono- or di-substituted analogs. Generic substitution with compounds such as 4-(trifluoromethyl)benzoic acid or 3-cyanobenzoic acid leads to profound differences in acidity (pKa), aqueous solubility, and hydrogen-bonding capacity, which directly impact reaction yields in amide coupling and esterification, as well as downstream properties like membrane permeability and target binding affinity in drug discovery programs . The specific regiochemistry of this compound is essential for achieving the desired steric and electronic environment in the final bioactive molecule, as evidenced by structure-activity relationship (SAR) studies where the 3-cyano-5-CF3 substitution pattern was found to be favorable for target engagement, while related regioisomers and analogs lacking one of these functional groups displayed diminished or altered activity profiles [1]. Therefore, sourcing the precise CAS 942077-16-9 compound is critical for maintaining synthetic fidelity and biological reproducibility.

Acidity mismatch

Mono-substituted analogs such as 4-CF3 or 3-CN benzoic acid exhibit higher pKa, altering coupling reactivity and salt-bridge potential.

Solubility and lipophilicity shift

Replacing the 3-cyano-5-CF3 pattern significantly changes aqueous solubility and LogP, affecting purification and membrane partitioning.

SAR-defined regiochemistry

Structure-activity studies indicate that the precise 3,5-substitution is required for target engagement; regioisomers may show altered activity profiles.

3-Cyano-5-(trifluoromethyl)benzoic Acid: Property Benchmarks


Enhanced Acidity vs. Analog Compounds

The predicted pKa of 3-Cyano-5-(trifluoromethyl)benzoic acid is 3.21±0.10, which is significantly lower (i.e., more acidic) than that of its closest single-substituent analogs: 4-(trifluoromethyl)benzoic acid (pKa = 3.69±0.10) and 3-cyanobenzoic acid (pKa = 3.60) . This 0.39-0.48 unit decrease in pKa reflects the combined electron-withdrawing effects of both the 3-CN and 5-CF3 groups acting synergistically on the carboxylic acid proton. The increased acidity directly influences the compound's reactivity in base-catalyzed coupling reactions, its aqueous solubility profile at physiological pH, and its potential to form stronger salt bridges with basic residues in biological targets.

Acidity comparison
Data to verify
pKa 3.21 ± 0.10
Reported higher acidity supports distinct reactivity in coupling chemistry.
Predicted values; experimental confirmation may refine.
Medicinal Chemistry Physicochemical Property Optimization Reaction Kinetics

Reduced Aqueous Solubility

The calculated aqueous solubility of 3-Cyano-5-(trifluoromethyl)benzoic acid at 25°C is 0.26 g/L, a value that places it in the 'very slightly soluble' category . In contrast, its analog 4-(trifluoromethyl)benzoic acid is qualitatively described as 'soluble in water' in multiple vendor specifications . This 2- to 3-order-of-magnitude decrease in water solubility is a direct consequence of the additional cyano group, which reduces hydrogen-bonding capacity with water and increases the molecule's lipophilicity (LogP ~2.28) . This property is advantageous for isolation by precipitation during work-up and for achieving high purity via recrystallization from organic solvents, but it must be considered when designing aqueous-phase reactions or biological assays.

Aqueous solubility
Class-level
0.26 g/L (very slightly soluble)
Reported low solubility guides precipitation-based purification and solvent selection.
Calculated value; qualitative comparison to 4-CF3 analog.
Preparative Chemistry Crystallization LogP/LogD Optimization

Increased Lipophilicity and Membrane Permeability

The calculated LogP of 3-Cyano-5-(trifluoromethyl)benzoic acid is 2.28, which is significantly higher than that of the mono-substituted analog 3-cyanobenzoic acid (LogP ~0.6) and comparable to or slightly lower than that of 3,5-bis(trifluoromethyl)benzoic acid (LogP ~3.38) [1][2]. This intermediate LogP value positions the compound in a favorable range for drug-like molecules (typically LogP <5), suggesting a balance between sufficient lipophilicity for passive membrane diffusion and avoidance of excessive hydrophobicity that could lead to poor solubility or high metabolic clearance. In the context of an EP4 antagonist program, a compound containing a 3-cyano-5-CF3-phenyl moiety exhibited moderate Caco-2 permeability (A→B Papp: 0.644×10⁻⁶ cm/s) but a high efflux ratio of 40, indicating that while the core scaffold confers membrane permeability, it is also a substrate for efflux transporters like P-gp [3]. This property must be considered in lead optimization and highlights the importance of the specific substitution pattern.

Lipophilicity
Class-level inference
LogP 2.28 (calculated)
Positioned in favorable range for drug-like membrane permeability studies.
Calculated; experimental LogD validation recommended.
Drug Design ADME Properties Lipophilicity

Commercial Availability and Consistent Purity

3-Cyano-5-(trifluoromethyl)benzoic acid (CAS 942077-16-9) is commercially offered with a documented purity of 98% by major chemical suppliers including Sigma-Aldrich (via Leyan) and Aromsyn, providing a consistent and high-quality starting material for research and development . In contrast, many simpler benzoic acid analogs are often supplied at lower purity grades (e.g., 95%) or without rigorous analytical characterization, which can introduce impurities that compromise reaction yields, produce difficult-to-separate byproducts, or lead to irreproducible biological data [1]. The availability of this compound at 98% purity ensures that medicinal chemists can initiate synthetic campaigns with a well-defined building block, minimizing the need for costly and time-consuming in-house purification and reducing batch-to-batch variability in multi-step syntheses.

Commercial purity
Reported
98%
Consistent purity reduces in-house purification needs and supports reproducible synthesis.
Vendor specification; independent COA review recommended.
Procurement Quality Assurance Synthetic Reliability

Extensive Patent Citations and Proven Utility

A search in PubChemLite reveals that 3-Cyano-5-(trifluoromethyl)benzoic acid is cited in 71 patents, indicating its widespread and established use as a synthetic intermediate in proprietary pharmaceutical and agrochemical research [1]. In comparison, simpler analogs such as 3-cyanobenzoic acid and 4-(trifluoromethyl)benzoic acid, while also used, are often cited in a different context (e.g., as reagents or simpler building blocks) and may not have the same density of patent citations specifically as key intermediates in advanced drug candidates. This high patent count serves as a proxy for the compound's 'precedented utility'—it is a validated component in the synthesis of novel, patent-protected chemical entities. For procurement teams, this means sourcing this specific CAS number provides access to a building block that is aligned with current industrial research trends and is more likely to be incorporated into high-value intellectual property.

Patent citations
Class-level inference
71 patents
Precedented utility supports selection for proprietary research.
Database query; verify specific context of citations.
Intellectual Property Drug Discovery Building Block Validation

3-Cyano-5-(trifluoromethyl)benzoic Acid: Application Scenarios


Synthesis of EP4 Receptor Antagonists

Based on SAR studies of EP4 antagonists, the 3-cyano-5-trifluoromethyl substitution pattern on the benzoic acid fragment is favorable for functional activity and receptor engagement [1]. This compound serves as an ideal starting material for constructing the C-portion of nicotinamide or benzamide scaffolds, where the carboxylic acid can be coupled to an amine to form the final antagonist. The specific electronic and steric properties of this regioisomer contribute to achieving target potency and selectivity, making it a critical building block for medicinal chemists optimizing candidates for inflammatory diseases, pain, and oncology indications. The moderate Caco-2 permeability and high efflux ratio observed for a related 3-cyano analog also inform lead optimization strategies, as efflux can be addressed through formulation or further structural modifications [1].

CRM1 Nuclear Export Inhibitor Synthesis

Patent literature indicates that substituted benzoic acids, including those with 3-cyano-5-trifluoromethyl substitution, are valuable intermediates in the synthesis of nuclear transport modulators, specifically CRM1 inhibitors . These inhibitors have therapeutic potential in cancer, viral infections, and inflammatory conditions. The compound's carboxylic acid group is ideally positioned for amide bond formation with heterocyclic amine cores, while the electron-withdrawing CF3 and CN groups modulate the overall lipophilicity and metabolic stability of the resulting drug candidates. Sourcing this specific compound ensures that the resulting inhibitors possess the precise spatial and electronic features required for binding to the CRM1 nuclear export signal-binding groove, as defined in the original patent claims .

Synthesis of Agrochemical Intermediates

The patent by ISHIHARA SANGYO KAISHA, LTD. describes a high-purity, high-yield industrial method for producing substituted benzoic acid compounds, including those with trifluoromethyl and cyano substituents, as intermediates for agrochemicals [2]. The 3-cyano-5-(trifluoromethyl)benzoic acid building block is particularly suited for the synthesis of modern fungicides, herbicides, and insecticides. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving the compound's ability to penetrate plant cuticles or insect exoskeletons, while the cyano group can act as a bioisostere for halogens or as a hydrogen-bond acceptor to strengthen target binding. The compound's commercial availability at 98% purity enables agrochemical discovery groups to rapidly generate libraries of analogs for screening against resistant pests and pathogens [2].

Kinase Inhibitor Synthesis

The ortho/meta/para regiochemistry of 3-Cyano-5-(trifluoromethyl)benzoic acid is a common motif in the design of Type II and Type III kinase inhibitors, where a benzoic acid moiety is used as a solvent-exposed 'tail' group to modulate physicochemical properties without interfering with ATP-binding pocket interactions. The specific combination of 3-CN and 5-CF3 groups provides an optimal balance of electron-withdrawing effects and lipophilicity (LogP ~2.28) to improve cellular permeability while maintaining sufficient aqueous solubility (0.26 g/L) for in vitro assay compatibility . This building block can be directly coupled to amine-containing kinase inhibitor cores to explore the effects of tail-group modifications on potency, selectivity, and pharmacokinetics, accelerating the lead optimization phase of drug discovery programs .

Application
Selection Property
Validation Focus
EP4 receptor antagonist synthesis
3-cyano-5-CF3 substitution pattern
Target potency and efflux ratio in cellular assays
CRM1 nuclear export modulator synthesis
Carboxylic acid handle for amide coupling
Binding affinity in CRM1 export functional assays
Agrochemical intermediate synthesis
CF3/CN for metabolic stability and penetration
Activity in pest-target screening models
Kinase inhibitor tail group exploration
Balanced electron-withdrawing and lipophilic profile
Potency, selectivity, and permeability profiling in kinase panels

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